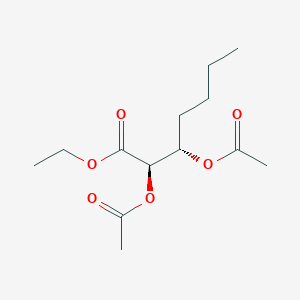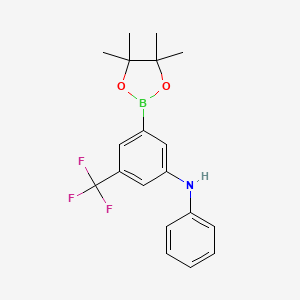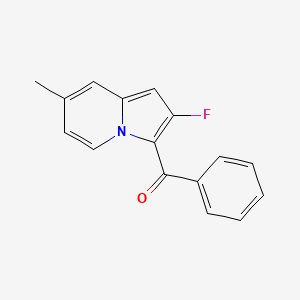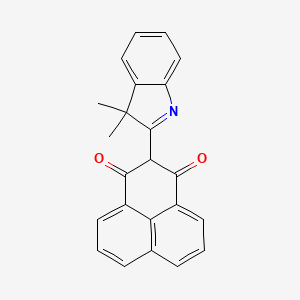![molecular formula C20H24N2O2 B12603399 2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane CAS No. 874918-38-4](/img/structure/B12603399.png)
2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane is a bicyclic organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a diazabicyclo[2.2.2]octane core. This compound is known for its nucleophilic properties and is widely used in organic synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane typically involves the reaction of 4-methoxybenzyl chloride with 1,4-diazabicyclo[2.2.2]octane (DABCO) under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is typically isolated by distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including the Baylis-Hillman reaction and Michael addition.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane involves its nucleophilic properties. The compound acts as a nucleophile in various reactions, attacking electrophilic centers in substrates. This nucleophilicity is attributed to the presence of the diazabicyclo[2.2.2]octane core, which stabilizes the transition state and facilitates the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar compound with a simpler structure, used as a catalyst and reagent in organic synthesis.
Quinuclidine: Another bicyclic compound with similar nucleophilic properties but a different structure.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with applications in drug discovery.
Uniqueness
2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane is unique due to the presence of methoxyphenyl groups, which enhance its reactivity and provide additional functionalization sites. This makes it more versatile in various chemical reactions compared to its simpler counterparts.
Propriétés
Numéro CAS |
874918-38-4 |
|---|---|
Formule moléculaire |
C20H24N2O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2,3-bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C20H24N2O2/c1-23-19-11-7-17(8-12-19)21-15-3-5-16(6-4-15)22(21)18-9-13-20(24-2)14-10-18/h7-16H,3-6H2,1-2H3 |
Clé InChI |
QEPSETNZOOOABI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C3CCC(N2C4=CC=C(C=C4)OC)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B12603316.png)
![3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)-](/img/structure/B12603320.png)
![Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)-](/img/structure/B12603323.png)

propanedinitrile](/img/structure/B12603344.png)


![[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol](/img/structure/B12603361.png)
![Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl-](/img/structure/B12603369.png)
propanedinitrile](/img/structure/B12603381.png)

propanedinitrile](/img/structure/B12603389.png)


